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Introduction

Deep Anterior Lamellar Keratoplasty (DALK) is a corneal transplantation technique that
involves the selective removal and replacement of the corneal stroma, while preserving the
patient's native Descemet's membrane and endothelium.[1] This procedure is a significant
advancement in the treatment of corneal stromal pathologies, such as keratoconus, corneal
scars, and stromal dystrophies, in patients with healthy endothelial function.[2][3] The primary
advantage of DALK over traditional full-thickness penetrating keratoplasty (PK) is the
elimination of endothelial graft rejection, a major cause of graft failure.[2] This guide provides a
comprehensive overview of the long-term outcomes of DALK, detailing quantitative data,
experimental protocols, and key procedural workflows to inform research and development in
this field.

Quantitative Outcomes of DALK

The long-term success of DALK is evaluated through several key metrics, including graft
survival, endothelial cell preservation, visual acuity, and the incidence of postoperative
complications. The following tables summarize quantitative data from various long-term
studies.

Table 1: Graft Survival Rates
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Follow-up Period Graft Survival Rate (%) Study/Citation
1 Year 99.9-100% [4]

3 Years 92.9% [4]

5 Years 90.4% [4]

10 Years 96.7% - 99.3% [5][6]

20 Years 95.6% [5]

Table 2: Endothelial Cell Density (ECD) and Loss

Follow-up Period Mean ECD Cumulative ECD Study/Citation
(cellsimm?) Loss (%)

Preoperative 2494 + 382 N/A [5]

6 Months 11% (range, 10-13%) [6]

1 Year 8.1% - 14.9% [7118]

2 Years 10.5% - 18.12% [718]

4 Years 21.62% [8]

6 Years 15.1% [7]

8 Years 22.5% [7]

10 Years 1521 + 659 [5]

Note: Endothelial cell loss in DALK is primarily attributed to surgical trauma and postoperative

inflammation, as the host endothelium is preserved.[9] The rate of loss is significantly lower

than that observed after PK.[8]

Table 3: Visual and Refractive Outcomes
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. Postoperative o
Outcome Measure Preoperative Study/Citation
(Long-Term)

Best Corrected Visual

) 20/378 20/32 (at 30 months) [5]

Acuity (BCVA)
Mean Refractive
Spherical Equivalent -11.1+5.6 -26+35 [10]
(D)
Mean Keratometry (D) 60.7 £ 6.1 444 £2.2 [10]
Topographic

pograp 47+26 29+13 [10]

Astigmatism (D)

Visual acuity after DALK is comparable to PK in the long term, although visual recovery may be
slower with manual dissection techniques compared to the big-bubble technique or PK.[5]

Table 4: Long-Term Complication Rates
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Complication Incidence Rate (%) Notes Study/Citation
Endothelial rejection is
o eliminated. Rejection
Graft Rejection _ '
o 3% - 14.3% episodes are typically [2][11]
(Epithelial/Stromal) _ _ _
reversible with topical
corticosteroids.
Incidence is
Secondary Glaucoma  3.37% - 26.7% significantly lower [11][12]
than after PK.
Cataract 1.47% - 3.7% - [11][12]
Includes loosening,
Suture-Related o
o 1.05% vascularization, and [12]
Complications o
sterile infiltrates.
Can affect visual
Interface Haze Variable acuity but often [13]

improves over time.

Double Anterior

9.6% (early

Often resolves

spontaneously or with [13]

Chamber postoperative) ) )
intervention.
Descemet's ]
_ May necessitate
Membrane Perforation 2% - 12% [14]

(Intraoperative)

conversion to PK.

Experimental Protocols
Patient Selection Criteria

Successful long-term outcomes in DALK are highly dependent on appropriate patient selection.
« Indications:
o Corneal stromal pathologies with a healthy, functioning endothelium.[3]

o Keratoconus (most common indication).[2]
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o Corneal scars (not full-thickness).[1]
o Hereditary stromal dystrophies (e.g., granular, lattice).[2]

o Pellucid marginal degeneration and post-LASIK ectasia.[2]

e Contraindications:

o Pathologies affecting the endothelium (e.g., Fuchs' endothelial dystrophy, pseudophakic
bullous keratopathy).[2]

o Full-thickness corneal perforation or lesions involving Descemet's membrane.[15]

o Deep posterior corneal scarring or prior hydrops with discontinuity in Descemet's
membrane may favor PK.[15]

o Preoperative Assessment:

o Comprehensive eye examination, including corneal measurements and imaging (e.g.,
Scheimpflug tomography).[5]

o Assessment of co-morbidities such as active inflammation or infection, which should be
treated prior to surgery.[5]

o Evaluation of the crystalline lens status to determine the need for combined or sequential
cataract surgery.[5]

Surgical Protocol: Big-Bubble Technique

The big-bubble technique, introduced by Anwar, is the most common method for achieving a
Descemetic DALK.[16]

e Anesthesia: Monitored anesthesia care is typically sufficient.[5]
e Host Cornea Preparation:
o The center of the host cornea is marked.

o A partial-thickness trephination (approximately 90% depth) is performed.[1]
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e Big-Bubble Formation:
o A 27-gauge needle or a specialized cannula is inserted into the deep stroma.[1]

o Air is injected forcefully to create a large bubble, separating Descemet's membrane from
the posterior stroma.[1][10] A 10-mL airtight syringe is recommended to ensure sufficient
air volume in a single attempt.[10]

¢ Stromal Removal:

[¢]

The anterior stroma (approximately 70%) is removed using a crescent blade.[1]

[¢]

A paracentesis is created to release aqueous humor.[1]

[e]

The remaining posterior stroma is incised, and viscoelastic may be injected into the space
to facilitate separation.[1]

[e]

The residual stroma is then excised with curved corneal scissors.[1]
e Donor Tissue Preparation:

o The donor cornea's endothelium and Descemet's membrane are removed, typically by
manual stripping.[1]

o The donor button is then trephinated to the appropriate size.[1]
o Graft Suturing:

o The donor graft is secured to the host corneal bed using interrupted and/or running 10-0
nylon sutures.[1]

o Suture depth is typically around 50% in the donor tissue and 90% in the recipient tissue.[5]

o Suture knots are rotated and buried.[1]

Surgical Protocol: Manual Dissection Technique

Manual dissection is an alternative when the big-bubble technique is not feasible, such as in
cases with deep stromal scarring.[5]
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e Anesthesia and Trephination: Similar to the big-bubble technique.
e Stromal Dissection:

o The anterior corneal stroma is removed layer-by-layer using a crescent blade or other
specialized dissectors.[2]

o To aid visualization of the dissection depth, air may be injected into the anterior chamber
to create an "air-endothelium interface" (Melles technique).[5][17]

o Stromal Removal: The dissection is continued until the desired depth, ideally close to
Descemet's membrane, is reached.

e Donor Preparation and Suturing: Similar to the big-bubble technique.

Postoperative Care Protocol

A structured postoperative regimen is crucial for long-term graft survival and optimal outcomes.

¢ Medications:

o Topical Corticosteroids (e.g., Prednisolone Acetate 1%): Started at a high frequency (e.qg.,
6 times daily) and tapered over several months to a year to prevent rejection.[4][18][19]

o Topical Antibiotics (e.g., Ofloxacin 0.3%): Typically prescribed 4 times daily until the bottle
is empty to prevent infection.[18][19]

o Lubricating Ointment: Applied at bedtime to support epithelial healing.[19]

o Activity Restrictions:

[¢]

Wear an eye shield at night for at least one week.[18]

[¢]

Avoid rubbing the eye.[18]

[e]

Refrain from strenuous activities, heavy lifting (>30 Ibs), and bending below the waist for at
least two weeks.[18]

[e]

Avoid swimming and using hot tubs for at least four weeks.[19]
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e Follow-up Schedule:

o Regular follow-up visits are essential to monitor for complications such as graft rejection,
infection, and increased intraocular pressure.[20]

o Suture removal is typically performed 12-15 months postoperatively.[5]

Outcome Assessment Protocols
e Visual Acuity: Best-corrected visual acuity (BCVA) is typically measured using Snellen or

ETDRS charts.[21]

o Endothelial Cell Density: Assessed using non-contact specular microscopy.[6] Computer-
assisted morphometry analyzes cell size, shape, and density.[22]

o Graft Rejection Assessment: Slit-lamp examination is used to identify clinical signs of
rejection, which can include sectoral stromal edema, haze, keratic precipitates (in cases of
inflammation extending to the anterior chamber), and vascularization.[11][23]

Visualizations
DALK Surgical Workflow

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.dragarwal.com/eye-treatment/cornea-transplantation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6276733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10743794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062434/
https://www.reviewofoptometry.com/article/use-specular-microscopy-to-diagnose-corneal-disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC10229975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6241761/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Patient Assessment & Selection

Host Trephination (~90% depth)

Dissection Technique

Medication & Activity Restrictions

Regular Follow-Up & Monitoring

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b15575147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A flowchart illustrating the key phases and steps of the Deep Anterior Lamellar
Keratoplasty (DALK) procedure.
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Caption: A diagram comparing the long-term outcomes of DALK and Penetrating Keratoplasty
(PK) across key metrics.

Decision-Making Workflow: Patient Candidacy for DALK
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Caption: A flowchart outlining the key decision points for determining a patient's candidacy for
DALK versus PK.

Conclusion

Deep Anterior Lamellar Keratoplasty has demonstrated excellent long-term graft survival and
superior preservation of the corneal endothelium compared to Penetrating Keratoplasty.[5][24]
While final visual outcomes are often comparable, the significantly reduced risk of endothelial
rejection and secondary glaucoma makes DALK a preferable option for patients with stromal
disease and healthy endothelium.[5] The choice of surgical technique, particularly the
successful application of the big-bubble method, can influence the speed of visual recovery.[5]
Continued research into refining surgical techniques, managing intraoperative complications,
and optimizing postoperative care will further enhance the long-term success of this procedure.
This technical guide provides a foundational understanding of the current state of DALK
outcomes and methodologies for professionals engaged in ophthalmic research and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Long-Term Outcomes of Deep Anterior Lamellar
Keratoplasty (DALK): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575147#long-term-outcomes-of-dalk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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